molecular formula C17H18N6 B14929580 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14929580
M. Wt: 306.4 g/mol
InChI Key: IFHHPEATSBSATD-UHFFFAOYSA-N
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Description

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or triazolopyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols, catalysts such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H18N6/c1-3-22-12(2)14(10-19-22)16-9-15(13-7-5-4-6-8-13)21-17-18-11-20-23(16)17/h4-11,16H,3H2,1-2H3,(H,18,20,21)

InChI Key

IFHHPEATSBSATD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)C

Origin of Product

United States

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